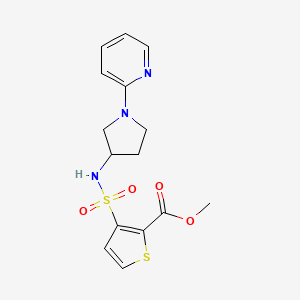

3-(N-(1-(吡啶-2-基)吡咯烷-3-基)磺酰胺基)噻吩-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(N-(1-(pyridin-2-yl)pyrrolidin-3-yl)sulfamoyl)thiophene-2-carboxylate is a chemical compound that has been the subject of extensive research in recent years. It is a sulfonamide derivative that has been found to have a wide range of potential applications in the field of medicine and biotechnology.

科学研究应用

sp3 C-H 键定向官能化

Le、Nguyen 和 Daugulis (2019) 的研究展示了 1-氨基吡啶鎓盐作为钯催化的羧酸衍生物中 sp3 C-H 键的 β-芳基化和烷基化的有效导向基团。这强调了一种使用吡啶衍生的鎓盐对伯 C-H 键进行官能化的方法,展示了该化学品在促进复杂有机转化中的作用 (K. Le, Hanh Nguyen, O. Daugulis, 2019).

稳定性指示 UPLC 方法

Reddy 等人 (2014) 的工作开发了一种快速、选择性和灵敏的反相超高效液相色谱方法,用于同时分析多利培南及其降解产物。这涉及使用磺酰氨基甲基吡咯烷-3-基硫衍生物,表明该化合物在高级分析方法中用于确保药物稳定性和效力的效用 (P. M. Reddy, Sowjanya Prathyusha, P. Shanmugasundaram, P. Y. Naidu, G. V. Hanumanaraju, R. Karthikeyan, 2014).

含硫底物的钯催化

Mancuso 等人 (2021) 报告了第一个在有氧条件下进行的钯催化的氧化羰基化 S-环化的例子。这项研究利用了位于合适位置的硫化基团来攻击配位的三键,展示了该化合物在合成噻吩-3-羧酸酯的新型催化过程中的相关性 (R. Mancuso, Romina Strangis, I. Ziccarelli, Nicola Della Ca’, B. Gabriele, 2021).

多糖的非降解性硫酸化

Papy-Garcia 等人 (2005) 讨论了硫酸化分子的可重复和非降解制备,这对于它们多样化的生物学特性很重要。这项工作强调了受控硫酸化反应的重要性,重点是使用三氧化硫和氮碱合成具有生物活性的硫酸化多糖,突出了该化合物在生化应用中的潜力 (D. Papy-Garcia, V. Barbier-Chassefière, V. Rouet, M. Kerros, Cécile Klochendler, M. Tournaire, D. Barritault, J. Caruelle, E. Petit, 2005).

作用机制

Target of Action

The compound could potentially interact with various biological targets, such as enzymes, receptors, or ion channels. The pyridine and pyrrolidine moieties in the structure suggest potential interaction with aromatic amino acid residues in proteins .

Mode of Action

The compound might bind to its target, causing conformational changes that alter the target’s activity. The sulfamoyl group could potentially form hydrogen bonds with the target, while the thiophene moiety could participate in π-π stacking interactions .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its specific target. For instance, if it targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the metabolic pathway the enzyme is involved in .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would greatly influence its bioavailability. The presence of the methyl group might enhance its lipophilicity, potentially aiding in cellular absorption .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. It could potentially lead to changes in cellular signaling, gene expression, or metabolic activity .

Action Environment

Various environmental factors, such as pH, temperature, and the presence of other biomolecules, could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of its environment .

属性

IUPAC Name |

methyl 3-[(1-pyridin-2-ylpyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S2/c1-22-15(19)14-12(6-9-23-14)24(20,21)17-11-5-8-18(10-11)13-4-2-3-7-16-13/h2-4,6-7,9,11,17H,5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJITDMRWDUYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2536157.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2536160.png)

![cholest-5-en-3-ol(3beta)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],2,2,2-trifluoroacetate(1:2)](/img/structure/B2536161.png)

![6-Chloro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2536162.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2536164.png)

![2-(3-Methoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2536171.png)

![1-({[(Methylsulfanyl)(phenylimino)methyl]amino}methyl)-3-(trifluoromethyl)benzene](/img/structure/B2536172.png)

![N-[cyano-(2,4-difluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2536180.png)